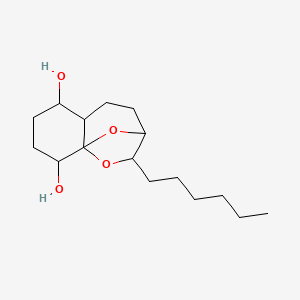

Koninginin A

Description

Properties

IUPAC Name |

10-hexyl-11,12-dioxatricyclo[7.2.1.01,6]dodecane-2,5-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O4/c1-2-3-4-5-6-13-14-9-7-11-12(17)8-10-15(18)16(11,19-13)20-14/h11-15,17-18H,2-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBDGOAVPCDIMFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1C2CCC3C(CCC(C3(O2)O1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation and Production Methodologies for Koninginin a

Cultivation of Producer Fungi

The foundation of obtaining Koninginin A lies in the successful cultivation of the specific fungal strains that synthesize it. This involves both the correct identification of these fungi and the optimization of their growth conditions to maximize metabolite production.

Identification and Characterization of this compound-Producing Trichoderma Species

This compound has been isolated from several species within the Trichoderma genus. These fungi are ubiquitous in soil and are often found as endophytes living within plant tissues. Identification relies on both morphological characteristics and molecular analysis, such as rDNA-ITS sequencing. mdpi.comnih.gov Key species identified as producers of this compound include Trichoderma koningii, Trichoderma harzianum, and Trichoderma koningiopsis. mdpi.comrsc.orge-nps.or.kr

Table 1: Examples of this compound-Producing Trichoderma Species and Their Isolation Sources

| Species | Isolation Source | Reference(s) |

|---|---|---|

| Trichoderma koningii (ATCC 46314) | Soil and roots of an ornamental Diffenbachia sp. | tandfonline.com |

| Trichoderma harzianum | Wheat roots | |

| Trichoderma koningiopsis (YIM PH30002) | Endophyte from Panax notoginseng | nih.govkib.ac.cn |

| Trichoderma koningiopsis (QA-3) | Endophyte from the medicinal plant Artemisia argyi | rsc.orge-nps.or.kr |

Optimization of Fermentation Conditions for Enhanced this compound Yields

Maximizing the yield of this compound requires fine-tuning the fungal fermentation process. This optimization involves adjusting various physical and chemical parameters of the culture environment. While extensive optimization studies specifically for this compound are not broadly published, general principles of fungal secondary metabolite production and specific examples from Trichoderma cultivation provide a framework for enhancing yields. researchgate.netnih.gov Key factors include the composition of the culture medium, pH, temperature, and aeration.

Fermentations are typically carried out for several days to weeks to allow for sufficient biomass growth and secondary metabolite production. tandfonline.comtandfonline.com For instance, one successful cultivation of T. koningii involved a 14-day incubation period at 23°C. tandfonline.com Another study on T. koningiopsis utilized a static fermentation at 28°C for 4 weeks. mdpi.com

Table 2: Reported Fermentation Parameters for Koninginin Production

| Parameter | Condition | Fungal Strain | Reference(s) |

|---|---|---|---|

| Culture Medium | Shredded wheat, mycological broth (pH 4.8), 2% yeast extract, 20% sucrose | Trichoderma koningii | tandfonline.comtandfonline.com |

| Autoclaved rice solid medium (100g grain, 120mL water) | Trichoderma koningiopsis SC-5 | mdpi.com | |

| Incubation Temperature | 23°C or 25°C | Trichoderma koningii | tandfonline.comtandfonline.com |

| 28°C | Trichoderma koningiopsis | mdpi.com | |

| Incubation Time | 14 days | Trichoderma koningii | tandfonline.comtandfonline.com |

Extraction Techniques for this compound from Fungal Cultures

Once fermentation is complete, the next critical step is to extract the compound from the fungal biomass and the culture medium. This can be achieved through conventional methods using organic solvents or potentially through more advanced, "green" technologies.

Conventional Solvent Extraction Methods

The most common approach for extracting this compound is liquid-solid or liquid-liquid extraction using organic solvents. ijbsac.org The choice of solvent is crucial and depends on the polarity of the target compound. phytojournal.com For this compound and related polyketides, solvents like ethyl acetate (B1210297) and acetone (B3395972) have proven effective. mdpi.comtandfonline.comtandfonline.com

In a typical procedure, the entire fungal culture (mycelia and substrate) is macerated and exhaustively extracted with a solvent such as ethyl acetate or acetone. mdpi.comtandfonline.com The resulting crude extract contains a mixture of metabolites and is concentrated under reduced pressure to yield an oily residue, which then undergoes further purification. rsc.orgtandfonline.com

Advanced Extraction Technologies (e.g., Supercritical Fluid Extraction (SFE))

Advanced extraction techniques are being developed to offer more environmentally friendly and efficient alternatives to conventional methods. scielo.br Supercritical Fluid Extraction (SFE), which often uses carbon dioxide (CO₂) as a solvent, is a notable green technology. researchgate.net SFE can be highly selective and leaves no toxic solvent residue. While its application for extracting polyketides like azaphilones from fungi has been optimized, specific published protocols for the SFE of this compound are not yet widely available. researchgate.net However, the success of SFE for other fungal polyketides suggests its potential applicability for this compound extraction. researchgate.nettandfonline.com

Chromatographic Isolation and Purification Protocols

The crude extract obtained from the initial extraction is a complex mixture of various compounds. Isolating this compound to a high degree of purity requires a series of chromatographic steps. nih.gov Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. nih.gov

A multi-step chromatographic strategy is typically employed, often beginning with open column chromatography followed by more refined techniques like High-Performance Liquid Chromatography (HPLC). mdpi.comnih.gov

Initial Fractionation: The crude extract is often first subjected to open column chromatography using a stationary phase like silica (B1680970) gel or a macroporous resin. mdpi.comtandfonline.com The column is eluted with a solvent gradient of increasing polarity (e.g., from dichloromethane (B109758) to methanol) to separate the extract into several less complex fractions. mdpi.com

Intermediate Purification: Fractions containing the target compound are identified, often by Thin-Layer Chromatography (TLC), and then pooled. tandfonline.comtandfonline.com These fractions may be further purified using other column techniques, such as Sephadex LH-20 (size-exclusion chromatography) or reversed-phase (e.g., C18) chromatography. mdpi.comtandfonline.com

Final Purification: The final step to achieve high purity often involves preparative or semi-preparative HPLC. mdpi.come-nps.or.kr In some cases, crystallization is used as a final purification step, yielding highly pure, crystalline this compound. tandfonline.comtandfonline.com One reported method involved dissolving the semi-purified compound in isooctane (B107328) and allowing it to crystallize at low temperatures. tandfonline.com

Table 3: Summary of Chromatographic Techniques Used in this compound Isolation

| Technique | Stationary Phase | Mobile Phase (Eluent) System Example | Purpose | Reference(s) |

|---|---|---|---|---|

| Column Chromatography | Silica Gel 60 (70-230 mesh) | Benzene-Ethyl Acetate (5:4, v/v) | Fractionation/Purification | tandfonline.com |

| Macroporous Resin | Ethanol-Water gradient | Initial Fractionation | mdpi.com | |

| Sephadex LH-20 | Methanol-Water (80:20, v/v) | Purification | mdpi.com | |

| Reversed-Phase (C18) | Acetonitrile-Water or Methanol-Water gradient | Purification | mdpi.comtandfonline.com | |

| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase (C18) | Acetonitrile-Water gradient | Final Purification | mdpi.come-nps.or.krmdpi.com |

Open Column Chromatography Techniques

Open column chromatography serves as a crucial primary step for separating this compound from the complex mixture of metabolites present in the crude fungal extract. tandfonline.comtandfonline.comtandfonline.com This technique fractionates the extract based on the differential adsorption of its components to a stationary phase, allowing for the enrichment of koninginin-containing fractions.

Researchers have utilized various stationary and mobile phases for the effective separation of koninginins. Silica gel is the most commonly used stationary phase due to its polarity and effectiveness in separating polyketides like this compound. tandfonline.comtandfonline.com The initial crude extract is typically applied to a silica gel column and eluted with a solvent system of increasing polarity. tandfonline.com For instance, a common approach involves starting with a non-polar solvent like benzene (B151609) or hexane (B92381) and gradually introducing more polar solvents such as ethyl acetate, acetone, or methanol (B129727). tandfonline.comtandfonline.comkib.ac.cn This gradient elution allows for the sequential separation of compounds, with this compound eluting in fractions of intermediate polarity. tandfonline.com

In one specific methodology, a crude ethyl acetate extract was applied to a silica gel 60 (70-230 mesh) open column. tandfonline.com The elution began with benzene, followed by diethyl ether, ethyl acetate, acetone, and acetonitrile (B52724) to separate the components. tandfonline.com Another study employed a linear gradient elution from benzene to acetone on a similar silica gel column to isolate this compound. tandfonline.com Besides standard silica gel, other adsorbents like C18-silica (for reversed-phase chromatography), hydrated silica gel, and even silver nitrate (B79036) (AgNO₃)-impregnated silica gel have been used for further purification of specific koninginin congeners. tandfonline.com Additionally, Sephadex LH-20, a size-exclusion chromatography medium, is often used to separate compounds based on their molecular size, further refining the fractions obtained from silica gel chromatography. nih.govrsc.org

Table 1: Examples of Open Column Chromatography Systems for Koninginin Isolation This table is interactive. Click on headers to sort.

| Stationary Phase | Mobile Phase (Eluent System) | Fungal Source Organism | Reference |

|---|---|---|---|

| Silica Gel 60 (70-230 mesh) | Sequential elution: Benzene, Diethyl ether, Ethyl acetate, Acetone, Acetonitrile | Trichoderma koningii | tandfonline.com |

| Silica Gel (70-230 mesh) | Linear gradient: Benzene to Acetone | Trichoderma koningii | tandfonline.com |

| Silica Gel (60-120 mesh) | Hexane and Hexane/Ethyl acetate mixtures | Trichoderma koningii | tandfonline.com |

| Silica Gel (200-300 mesh) | Stepwise gradient: Chloroform/Methanol | Trichoderma koningiopsis | kib.ac.cnrsc.org |

| Macroporous Resin | Stepwise gradient: Ethanol/Water | Trichoderma koningiopsis | nih.gov |

| Sephadex LH-20 | Methanol/Water (80:20 v/v) | Trichoderma koningiopsis | nih.gov |

High-Performance Liquid Chromatography (HPLC) for Compound Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the final purification of this compound to a high degree of purity and for its quantitative analysis. nih.govkib.ac.cnnih.gov It offers superior resolution, speed, and sensitivity compared to open-column methods. Both analytical and preparative scale HPLC are used in the study of koninginins. nih.govnih.gov

For the purification of this compound and its analogs, reversed-phase HPLC (RP-HPLC) is the most common configuration. nih.govkib.ac.cnnih.gov In this setup, a non-polar stationary phase, typically a C18 (octadecylsilane) column, is used with a polar mobile phase, usually a mixture of water and an organic solvent like methanol or acetonitrile. nih.govkib.ac.cnnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to achieve optimal separation of the various koninginins and other closely related compounds. nih.govnih.gov

One study detailed the analysis of an ethyl acetate extract containing this compound using an HPLC system equipped with a photodiode-array detector (DAD). nih.govresearchgate.net The analysis was performed on a Sunfire C18 reversed-phase column with a water/methanol gradient, and the resulting chromatogram showed that koninginins exhibit a characteristic UV absorption maximum between 260 and 270 nm. nih.gov Semipreparative and preparative HPLC are used to isolate sufficient quantities of pure this compound for structural elucidation and biological assays. kib.ac.cnnih.gov For example, koninginins have been successfully purified using a preparative HPLC system with a C18 column and a water/acetonitrile gradient, yielding the pure compounds at specific retention times. nih.govmdpi.com

Table 2: High-Performance Liquid Chromatography (HPLC) Parameters for Koninginin Analysis and Purification This table is interactive. Click on headers to sort.

| HPLC Mode | Column | Mobile Phase | Detection | Purpose | Reference |

|---|---|---|---|---|---|

| Analytical | Sunfire C18 | Gradient: Water/Methanol (95:5 to 0:100 in 60 min) | DAD (254 nm) | Chromatographic profiling | nih.govresearchgate.net |

| Preparative | Innoval ODS-2 (C18) | Gradient: Acetonitrile/Water (25-50% in 50 min) | VWD | Purification of Koninginins X, Y, Z | nih.govmdpi.com |

| Semipreparative | YMC C18 | Gradient: Methanol/Water (30-75% in 45 min) | UV | Purification of Koninginins N & Q | kib.ac.cn |

Advanced Spectroscopic and Spectrometric Elucidation of Koninginin a and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of koninginins, a class of polyketides primarily produced by fungi of the Trichoderma genus. rhhz.nettandfonline.compreprints.org This powerful, non-destructive technique provides detailed information about the carbon-hydrogen framework of these molecules.

One-Dimensional (¹H, ¹³C) NMR Techniques.rhhz.nettandfonline.commdpi.comnih.govlookchem.comtandfonline.comresearchgate.netkib.ac.cn

One-dimensional NMR techniques, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental in the initial characterization of koninginin analogues. rhhz.nettandfonline.commdpi.comnih.govlookchem.comtandfonline.comresearchgate.netkib.ac.cn The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns. For instance, the analysis of Koninginin A reveals characteristic signals for its methyl, methylene, and methine protons, including those attached to oxygenated carbons. rsc.orgnih.gov

The ¹³C NMR spectrum, often used in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, identifies the number and type of carbon atoms (methyl, methylene, methine, and quaternary carbons). rhhz.net For example, in the analysis of Koninginin X, ¹³C NMR and DEPT spectra helped identify five oxygenated methines, a terminal methyl group, a carbonyl group, and two olefinic carbons, which were crucial in deducing its tricyclic skeleton. nih.gov The chemical shifts of these carbons provide vital clues about their electronic environment and functional groups. For example, all koninginins isolated in one study showed oxidation at the C-10 position in their side chain, which was confirmed by ¹³C NMR signals appearing between 73.0 and 79.5 ppm. preprints.orgresearchgate.net

Table 1: ¹H and ¹³C NMR Data for Koninginin X in CDCl₃ nih.gov

| Position | δH (J in Hz) | δC |

|---|---|---|

| 1 | 194.0 | |

| 2 | 2.42 (1H, m); 2.58 (1H, m) | 35.3 |

| 3 | 2.43 (1H, m); 2.36 (1H, m) | 31.1 |

| 4 | 4.75 (1H, dd, 9.0, 5.4) | 64.0 |

| 5 | 178.5 | |

| 6 | 115.1 | |

| 7 | 5.25 (1H, dt, 6.0) | 79.4 |

| 8 | 5.25 (1H, dt, 6.0) | 89.5 |

| 9 | 4.35 (1H, d, 4.2) | 72.0 |

| 10 | 3.66 (1H, m) | 82.1 |

| 11 | 1.67 (2H, m) | 27.7 |

| 12 | 1.29 (2H, m) | 26.1 |

| 13 | 1.29 (2H, m) | 29.3 |

| 14 | 1.29 (2H, m) | 31.8 |

| 15 | 1.29 (2H, m) | 22.6 |

| 16 | 0.87 (3H, t, 6.6) | 14.0 |

Two-Dimensional (COSY, HMBC, HSQC, NOESY) NMR Techniques for Connectivity and Proximity Determination.nih.govtandfonline.comresearchgate.netkib.ac.cn

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.eduyoutube.com In the analysis of koninginins, COSY is used to trace out spin systems, such as the long alkyl side chain and the protons within the pyran ring systems. For example, in Koninginin N, COSY correlations helped establish the connection from H-2 to H-4. kib.ac.cn

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly to the carbons they are attached to, providing a clear map of one-bond C-H connections. princeton.eduyoutube.com This is crucial for assigning the ¹³C NMR signals based on the more easily interpreted ¹H NMR spectrum. rhhz.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. princeton.edu This is essential for determining the relative stereochemistry of the molecule. For example, in the study of Koninginin T, NOE correlations revealed that protons H-8α, H-7, H-9, and H-10 were on the same face of the molecule. rsc.org

Computational NMR Approaches (e.g., DFT GIAO ¹³C NMR Calculations).nih.govresearchgate.net

To further refine and confirm structural assignments, particularly for complex stereochemistry, computational methods are employed. Density Functional Theory (DFT) calculations using the Gauge-Including Atomic Orbital (GIAO) method can predict ¹³C NMR chemical shifts for proposed structures. conicet.gov.armsu.runih.gov By comparing the calculated shifts with the experimental data, the most likely stereoisomer can be identified. conicet.gov.ar For example, in the case of Koninginin X, the calculated ¹³C NMR data for the proposed 4R,7R,8R,9R,10S* conformer showed an excellent correlation (R² of 0.9991) with the experimental data, confirming the assigned relative configuration. mdpi.comnih.gov

Mass Spectrometry (MS) Applications for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of koninginins.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).nih.govtandfonline.comresearchgate.netkib.ac.cn

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is the preferred method for obtaining accurate mass measurements of koninginin analogues. nih.govtandfonline.comresearchgate.netkib.ac.cn This technique allows for the determination of the precise molecular formula by providing the mass-to-charge ratio (m/z) with high accuracy. For instance, HRESIMS analysis of Koninginin X showed a protonated molecule [M+H]⁺ at m/z 297.1703, which corresponds to the molecular formula C₁₆H₂₄O₅. mdpi.comnih.gov This information is fundamental for calculating the degrees of unsaturation and guiding the subsequent interpretation of NMR data. nih.gov HRESIMS has been instrumental in identifying numerous koninginin analogues, including Koninginin Y (C₁₆H₂₄O₅), Koninginin Z (C₁₈H₃₀O₅), and Koningipyridine A (C₂₃H₂₉NO₅). rhhz.netmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Identification.rhhz.nettandfonline.commdpi.comlookchem.comoup.comnih.gov

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores—the parts of a molecule responsible for absorbing light. researchgate.netcore.ac.uk In koninginins, the UV-Vis spectra often reveal the presence of α,β-unsaturated carbonyl systems and other conjugated double bonds. For example, Koninginin Y exhibits a maximum absorption (λmax) at 257 nm, which is characteristic of such a chromophore. mdpi.com This data, while less detailed than NMR or MS, offers a quick and valuable confirmation of key structural features and is often used in conjunction with other spectroscopic techniques for a comprehensive structural analysis. rhhz.nettandfonline.commdpi.comlookchem.comoup.comnih.gov

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is complex, indicating the presence of multiple functional groups.

Early analysis of this compound revealed significant IR absorption bands. tandfonline.com A broad and atypical hydroxyl (-OH) region was observed between 3400 and 3500 cm⁻¹, with a sharp peak at 3500 cm⁻¹, which is characteristic of hydroxyl groups. tandfonline.com The presence of two hydroxyl groups was further supported by mass spectrometry data. tandfonline.com Additional prominent bands in the spectrum correspond to C-H stretching vibrations (2950, 2925, 2855 cm⁻¹) and a variety of other vibrations in the fingerprint region (1450-640 cm⁻¹), which, while complex, are consistent with the polycyclic ketal structure of the molecule. tandfonline.com

FT-IR spectroscopy has also been employed in the characterization of analogues like Koninginin C, where samples are prepared as thin films on KBr windows to obtain the spectra. tandfonline.com

Table 1: Key Infrared (IR) Absorption Bands for this compound

| Frequency (cm⁻¹) | Assignment | Source |

| 3500, 3460 | O-H stretching | tandfonline.com |

| 2950, 2925, 2855 | C-H stretching | tandfonline.com |

| 1450 - 640 | Fingerprint Region (C-O, C-C stretching, etc.) | tandfonline.com |

Chiroptical Spectroscopy for Stereochemical Assignment (e.g., Electronic Circular Dichroism (ECD))

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. daneshyari.come-bookshelf.de These methods, particularly Electronic Circular Dichroism (ECD), are powerful tools for determining the absolute configuration of stereogenic centers in chiral molecules like this compound and its analogues. daneshyari.comresearchgate.netnih.gov

The assignment of absolute stereochemistry is a critical step in the characterization of natural products, as different stereoisomers can exhibit vastly different biological activities. nih.gov ECD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. researchgate.net For complex molecules, the experimental ECD spectrum is often compared with the theoretical spectra of possible stereoisomers, calculated using quantum chemical methods. mdpi.comnih.gov

In the study of Koninginin analogues, such as Koninginins X, Y, and Z, theoretical ECD calculations have been instrumental in determining their absolute configurations. mdpi.com For instance, the calculated ECD curve for the (4R,8R,9S,10S) configuration of Koninginin Z perfectly matched the experimental spectrum, confirming its absolute stereochemistry. mdpi.com Similarly, the absolute configuration of Koninginin X was determined to be (4R,7R,8R,9R,10S) by comparing its experimental ECD spectrum with the calculated one. mdpi.com This approach has also been applied to nitrogen-containing derivatives, Koningipyridines A and B, where a combination of ECD calculations and other spectroscopic data was used to elucidate their complex stereostructures. nih.gov

The reliability of ECD for stereochemical assignment is enhanced when used in conjunction with other chiroptical methods like Optical Rotatory Dispersion (ORD), Vibrational Circular Dichroism (VCD), and Raman Optical Activity (ROA). daneshyari.comresearchgate.net

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is considered the definitive method for determining the absolute stereochemistry of a molecule, provided that suitable single crystals can be obtained. daneshyari.comtandfonline.comusm.edu This technique provides a precise three-dimensional map of the atomic positions within the crystal lattice.

The absolute configuration of (-)-Koninginin A was unequivocally established as (1S, 2R, 5S, 6S, 9S, 10S) through X-ray crystallographic analysis of a synthetic sample. tandfonline.comoup.com This determination was crucial as it corrected the initially proposed relative stereochemistry. tandfonline.comresearchgate.net The synthetic route to this compound involved a Sharpless asymmetric dihydroxylation step, which provided a basis for the predicted stereochemistry, later confirmed by the X-ray analysis. tandfonline.com

The crystallographic data for synthetic this compound revealed a monoclinic crystal system with the space group P2₁. tandfonline.com The final refinement of the structure resulted in R-values that indicated a high-quality structural determination. tandfonline.com

More recently, single-crystal X-ray diffraction has been used to unambiguously verify the absolute configurations of Koninginin analogues determined by other methods, such as ECD. For example, the absolute configuration of Koninginin Z, initially suggested by ECD calculations, was confirmed by X-ray diffraction, with a Flack parameter of 0.15(11). mdpi.com

Table 2: Crystallographic Data for Synthetic this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₆H₂₈O₄ | tandfonline.com |

| Crystal System | Monoclinic | tandfonline.com |

| Space Group | P2₁ | tandfonline.com |

| Final R-value | 0.064 | tandfonline.com |

| Final Rw-value | 0.064 | tandfonline.com |

Biosynthetic Pathways and Genetic Insights of Koninginin a

Polyketide Origin of Koninginin A Biosynthesis

Koninginins are recognized as polyketides, a class of secondary metabolites synthesized through the repeated condensation of small carboxylic acid units. nih.govresearchgate.netresearchgate.netnih.govscilit.com Their structural foundation is built by a large multifunctional enzyme known as a polyketide synthase (PKS). rsc.orgresearchgate.net The biosynthesis of koninginins, including this compound, is attributed to the activity of these PKSs. rsc.org Fungi, such as those in the Trichoderma genus, are known to produce a wide array of polyketides, with koninginins being a characteristic chemical constituent. researchgate.netresearchgate.netresearchgate.net The core structure of most koninginins features a bicyclic pyran skeleton, often with a hemiketal or ketal group. researchgate.net

The polyketide nature of these compounds is evident from their carbon framework, which can be traced back to the sequential addition of simple acyl-CoA precursors. researchgate.netresearchgate.net Studies on various Trichoderma species have consistently identified them as producers of koninginins, highlighting the prevalence of the necessary biosynthetic machinery within this genus. nih.govfrontiersin.orgmdpi.com

Enzymatic Machinery Involved: Role of Polyketide Synthases (PKSs)

The biosynthesis of this compound is orchestrated by Type I polyketide synthases (PKSs). These are large, modular enzymes that contain multiple catalytic domains responsible for the various steps of polyketide chain assembly. rsc.orgresearchgate.netresearchgate.net Fungal PKSs are classified based on their domain structure into highly reducing (hr-PKS), partially reducing (pr-PKS), and non-reducing (nr-PKS) types. rsc.org

Genomic studies of Trichoderma species have revealed a significant number of PKS genes, with estimates ranging from 11 to 25 PKS biosynthetic gene clusters in different species. rsc.orgmicrobiologyresearch.orgnih.gov This genetic richness underscores their capacity to produce a diverse array of polyketides. nih.gov The specific PKS involved in this compound biosynthesis catalyzes the formation of the polyketide chain, which then undergoes further modifications by other enzymes encoded within the same gene cluster to yield the final complex structure of this compound. nih.govrsc.org

Precursor Incorporation and Chain Elongation Mechanisms (e.g., Acetate (B1210297) and Propionate Units)

The construction of the polyketide backbone of this compound proceeds through the incorporation of simple precursor units, primarily acetate and propionate. researchgate.netresearchgate.net These precursors are supplied in the form of their coenzyme A (CoA) thioesters, such as acetyl-CoA and malonyl-CoA. The PKS enzyme selects and condenses these units in a stepwise manner. researchgate.netresearchgate.net

The process begins with a starter unit, typically acetyl-CoA, which is loaded onto the PKS. Subsequently, extender units, most commonly malonyl-CoA (derived from the carboxylation of acetyl-CoA), are sequentially added to the growing polyketide chain. Each condensation step is followed by a series of optional reductive modifications, including ketoreduction, dehydration, and enoylreduction, which are catalyzed by specific domains within the PKS module. researchgate.netresearchgate.net The specific sequence and extent of these modifications ultimately determine the structure of the final polyketide product. For instance, the biosynthesis of some polyketides in Trichoderma involves the condensation of multiple acetate units. researchgate.net

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

The genes responsible for the biosynthesis of secondary metabolites like this compound are typically organized in biosynthetic gene clusters (BGCs). nih.govnih.gov These clusters contain the gene for the core enzyme (in this case, a PKS) as well as genes encoding tailoring enzymes, transporters, and regulatory proteins. rsc.orgnih.gov

Genome Mining and Bioinformatics Tools for BGC Discovery (e.g., antiSMASH)

The advent of whole-genome sequencing has revolutionized the discovery of natural product biosynthetic pathways. nih.gov Genome mining, a process that involves computationally scanning genome sequences for BGCs, has become a standard approach. github.io Bioinformatics tools like antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) are instrumental in this process. rsc.orgnih.govgithub.ioresearchgate.net

AntiSMASH can identify and annotate a wide variety of BGCs in bacterial, fungal, and plant genomes by recognizing the signature genes of different natural product classes, including PKSs and non-ribosomal peptide synthetases (NRPSs). rsc.orgnih.govgithub.io The tool compares the predicted gene clusters to a database of known BGCs, such as the Minimum Information about a Biosynthetic Gene cluster (MIBiG) repository, to infer the potential product. rsc.orgnih.gov Other tools like BiG-SCAPE and BiG-FAM can then be used to group similar BGCs into gene cluster families (GCFs), aiding in the discovery of novel pathways and understanding their evolutionary relationships. github.iorsc.org

Gene Expression and Regulation Studies in Trichoderma

The expression of BGCs in Trichoderma is tightly regulated and often remains silent under standard laboratory conditions. frontiersin.orgnih.gov Understanding the regulatory networks that control the expression of these genes is crucial for accessing their full biosynthetic potential. frontiersin.orgnih.gov

Several factors are known to influence gene expression in Trichoderma, including global regulators like the velvet complex (LaeA and Vel1) and pH-responsive transcription factors like PacC. rsc.orgmdpi.com For example, the LaeA protein is a known global regulator of secondary metabolism in ascomycetes and its manipulation can lead to the activation of silent BGCs. mdpi.comnih.gov Studies have shown that altering the expression of such regulatory genes can significantly impact the production of secondary metabolites. mdpi.comnih.gov Furthermore, gene expression analysis techniques like RT-qPCR are used to study the transcript levels of specific genes involved in biosynthesis, often requiring the use of validated reference genes for accurate normalization. mdpi.com

Strategies for Activating Cryptic Biosynthetic Pathways

Many of the BGCs identified through genome mining are "cryptic," meaning they are not expressed or are expressed at very low levels under typical laboratory cultivation. frontiersin.orgnih.gov Several strategies have been developed to activate these silent pathways and induce the production of novel compounds. frontiersin.orgmicrobiologyresearch.org

These approaches include:

Cultivation-based methods: Altering culture conditions, such as media composition, temperature, or aeration, can sometimes trigger the expression of silent BGCs. frontiersin.org

Co-cultivation: Growing Trichoderma in the presence of other microorganisms can simulate natural competitive interactions, which can induce the production of secondary metabolites as a defense mechanism. frontiersin.orgmicrobiologyresearch.org

Chemical epigenetics: The use of small molecules that modify chromatin structure, such as histone deacetylase (HDAC) inhibitors, can lead to the transcriptional activation of silent gene clusters. frontiersin.org

Genetic manipulation: Overexpression of pathway-specific transcriptional activators or global regulators like LaeA has proven effective in activating cryptic BGCs. rsc.orgfrontiersin.orgnih.gov Heterologous expression, where a BGC from one organism is transferred and expressed in a more genetically tractable host, is another powerful strategy. nih.govrsc.org

Through these combined approaches of genome mining, gene expression analysis, and pathway activation, researchers continue to uncover the intricate biosynthetic machinery responsible for producing complex natural products like this compound.

Chemical Synthesis and Analog Design Strategies for Koninginin a

Total Synthesis Approaches for Koninginin A and Related Koninginins

The total synthesis of koninginins, including this compound and its analogs like B, D, and E, has been a significant focus of synthetic organic chemistry. researchgate.netthieme-connect.com These synthetic endeavors have been instrumental in verifying the structures of these natural products and have provided access to quantities needed for biological evaluation.

One of the key challenges in the synthesis of koninginins is the stereoselective construction of their complex polycyclic core, which features multiple chiral centers. Early synthetic work by Mori and Abe, as well as Xu and Zhu, independently led to the total synthesis of (-)-koninginin A. bris.ac.uk These syntheses utilized different chiral starting materials to establish the crucial stereochemistry. For instance, some approaches have employed (+)-tartaric acid as a chiral pool starting material to set the absolute configuration of the vicinal diol moiety at C9 and C10. thieme-connect.combris.ac.uk Another successful strategy involved the use of Sharpless asymmetric dihydroxylation to introduce these key stereocenters. bris.ac.uktandfonline.com

The synthesis of related koninginins, such as D and E, has also been accomplished, often leveraging similar synthetic strategies. thieme-connect.com These total syntheses have not only provided definitive proof of the proposed structures but have also enabled the correction of previously misassigned relative and absolute stereochemistries for some members of the koninginin family, such as koninginin B. thieme-connect.com

Synthetic Confirmation of Relative and Absolute Stereochemistry

A pivotal outcome of the total synthesis of this compound was the unambiguous confirmation of its relative and absolute stereochemistry. researchgate.net Initial structural elucidation based on spectroscopic methods had left some ambiguity. Through total synthesis, the absolute configuration of naturally occurring (-)-koninginin A was definitively established as (1S, 2R, 5S, 6S, 9S, 10S). tandfonline.com This assignment was ultimately confirmed by X-ray crystallographic analysis of a synthetic sample of (-)-koninginin A. tandfonline.comtandfonline.com The X-ray analysis provided a three-dimensional view of the molecule, solidifying the stereochemical assignments made through synthesis. tandfonline.com This crucial information has been foundational for all subsequent work on the rational design of this compound analogs.

Semisynthesis and Chemical Derivatization of this compound

Beyond total synthesis, semisynthesis and chemical derivatization have emerged as powerful tools to generate novel koninginin analogs. These approaches start with the natural product itself or a late-stage synthetic intermediate and introduce chemical modifications to explore structure-activity relationships and develop new compounds with tailored properties.

Synthesis of Novel Koninginin Derivatives

Researchers have successfully synthesized a variety of novel koninginin derivatives, each with unique structural modifications. For example, ent-koninginin A, the enantiomer of the natural product, has been synthesized and its absolute configuration confirmed by single-crystal X-ray diffraction. rsc.org This allows for a direct assessment of the stereochemical requirements for biological activity. Other derivatives, such as 1,6-di-epi-koninginin A and 15-hydroxythis compound, have also been created to probe the importance of specific stereocenters and functional groups for the molecule's biological function.

Design and Synthesis of Nitrogen-Containing Koninginin Analogues

A particularly innovative area of derivatization has been the design and synthesis of nitrogen-containing koninginin analogs. kib.ac.cn This has led to the discovery of novel compounds such as koningipyridines A and B. kib.ac.cnresearchgate.net Koningipyridine A is notable for its unprecedented pentacyclic ketal skeleton which includes a pyridine (B92270) ring, representing the first example of a nitrogen-containing koninginin-type natural product. kib.ac.cn Koningipyridine B, featuring a unique dihydropyridine (B1217469) skeleton, is thought to be a biosynthetic precursor to koningipyridine A. kib.ac.cn The synthesis of these nitrogenous analogs opens up new avenues for modifying the electronic and steric properties of the koninginin scaffold, potentially leading to compounds with novel biological activities. rsc.org

Rational Design of this compound Analogues for Targeted Biological Activity

The development of this compound analogs is increasingly guided by rational design principles. anr.fr By understanding the structure-activity relationships (SAR) through the study of natural koninginins and their synthetic derivatives, chemists can design new molecules with a higher probability of exhibiting desired biological effects. nih.gov This approach involves identifying the key structural features of this compound that are responsible for its activity and then systematically modifying other parts of the molecule to enhance potency, selectivity, or other pharmacokinetic properties. anr.fr For example, if a particular hydroxyl group is found to be crucial for binding to a biological target, analogs can be designed that maintain this interaction while altering other parts of the molecule to improve solubility or reduce toxicity.

Computational Chemistry in Synthetic Planning and Route Optimization

Computational chemistry is playing an increasingly important role in the synthesis of complex molecules like this compound. nih.govresearchgate.net Computer-aided synthesis planning (CASP) tools can help chemists devise and evaluate potential synthetic routes. researchgate.netsynthiaonline.com These programs use databases of chemical reactions and sophisticated algorithms to propose retrosynthetic disconnections and forward synthetic pathways. nih.gov

Furthermore, computational methods can be used to optimize reaction conditions and predict the stereochemical outcome of key steps. researchgate.net For instance, density functional theory (DFT) calculations can be employed to model transition states and intermediates, providing insights into reaction mechanisms and selectivity. This computational analysis can help to refine synthetic routes, increasing efficiency and reducing the amount of empirical experimentation required. researchgate.net

Molecular Mechanisms of Action and Biological Activity

Investigations into Antifungal Activity Mechanisms

Koninginin A, a polyketide produced by fungi of the Trichoderma genus, has been the subject of various investigations to determine its biological activities, particularly its antifungal properties.

This compound has demonstrated notable antifungal activity against a variety of significant plant pathogenic fungi. Studies have shown that koninginins, including this compound, are effective against the fungi responsible for take-all disease in cereals, as well as various root rot and wilt diseases. mdpi.comnih.gov Specifically, this compound, often tested alongside its analogues like koninginins B and D, has shown inhibitory effects against Fusarium oxysporum, Fusarium solani, and Alternaria panax. nih.govresearchgate.net

However, there are some conflicting reports regarding its efficacy. While some studies report that this compound is active against Gaeumannomyces graminis var. tritici, another study using an agar (B569324) diffusion assay found that Koninginins A, B, and C showed no apparent inhibition of this same fungus. mdpi.comnih.govtandfonline.com The antifungal activity of this compound against several key plant pathogens is summarized below.

Table 1: Antifungal Spectrum of this compound against Plant Pathogenic Fungi

| Target Fungus | Activity Reported | Notes | Source(s) |

|---|---|---|---|

| Fusarium oxysporum | Yes | Activity exhibited by a group of koninginins including A, B, and D. | nih.govresearchgate.net |

| Fusarium solani | Yes | Activity exhibited by a group of koninginins including A, B, and D. | nih.govresearchgate.net |

| Alternaria panax | Yes | Activity exhibited by a group of koninginins including A, B, and D. | nih.govresearchgate.net |

| Gaeumannomyces graminis var. tritici | Conflicting | Some studies report activity, while another found no inhibition in an agar diffusion assay. | mdpi.comnih.govtandfonline.com |

| Bipolaris sorokiniana | Not specified for A | Activity reported for Koninginin D. | nih.gov |

| Phytophthora cinnamomi | Not specified for A | Activity reported for Koninginin D. | nih.gov |

While this compound and its derivatives have established antifungal properties, detailed investigations into their specific mechanisms of action, particularly against human pathogens like Candida albicans, are not extensively detailed in the available literature. C. albicans possesses several virulence factors that are potential targets for antifungal agents, including the ability to switch between yeast and hyphal forms, adherence to host cells, and the formation of biofilms. nih.govwikipedia.org Antifungal compounds typically function by disrupting critical cellular processes such as cell wall synthesis, compromising cell membrane integrity, or inhibiting essential metabolic pathways. semanticscholar.org For instance, some natural products have been shown to induce the accumulation of reactive oxygen species (ROS) or interfere with mitochondrial function in C. albicans. semanticscholar.org However, the precise molecular targets or pathways that this compound specifically disrupts in C. albicans have not been fully elucidated and remain an area for further scientific inquiry.

Spectrum of Antifungal Efficacy against Plant Pathogenic Fungi (e.g., Fusarium oxysporum, Fusarium solani, Alternaria panax, Gaeumannomyces graminis var. tritici, Bipolaris sorokiniana, Phytophthora cinnamomi, Pythium middletonii)

Investigations into Antibacterial Activity Mechanisms

The antibacterial potential of this compound has been evaluated, with studies indicating it possesses some, albeit minimal, activity against certain bacteria. mdpi.com Its efficacy appears to be more pronounced against Gram-positive bacteria compared to Gram-negative bacteria. Research has identified a specific Minimum Inhibitory Concentration (MIC) for this compound against Bacillus subtilis at 128 μg/mL. nih.gov Tests against Staphylococcus aureus and Escherichia coli have also been conducted, though these showed limited inhibitory effects. mdpi.com While some metabolites from Trichoderma species have shown promise against Methicillin-resistant Staphylococcus aureus (MRSA), direct data on the specific activity of this compound against MRSA is not prominently available. undip.ac.id

Table 2: Antibacterial Spectrum of this compound

| Target Bacterium | Activity Reported | Minimum Inhibitory Concentration (MIC) | Source(s) |

|---|---|---|---|

| Bacillus subtilis | Yes | 128 μg/mL | nih.gov |

| Staphylococcus aureus | Minimal | Not specified | mdpi.com |

| Escherichia coli | Minimal | Not specified | mdpi.com |

The specific molecular mechanisms by which this compound exerts its limited antibacterial effects are not well-defined. Observations suggest that the compound is significantly more cytotoxic to eukaryotic cells than to prokaryotic bacterial cells. mdpi.com This differential activity may indicate that its primary mode of action is targeted towards pathways more prominent or specific to eukaryotes, or that it lacks high selectivity for distinct bacterial targets. mdpi.com Further research is needed to identify the precise bacterial cellular components or metabolic pathways, if any, that are directly affected by this compound.

Spectrum of Antibacterial Efficacy (e.g., Bacillus subtilis, Staphylococcus aureus, Escherichia coli, MRSA)

Investigations into Phytoregulatory and Allelochemical Activities

This compound is recognized as an allelochemical, which is a type of bioactive natural product produced by an organism that influences the growth, survival, and reproduction of other organisms in its vicinity. researchgate.netcabidigitallibrary.org Such compounds are of significant interest for their potential applications as natural herbicides and plant growth regulators. cabidigitallibrary.org

The koninginin family of compounds has demonstrated phytotoxic, or plant-inhibiting, properties. A notable example is Koninginin C, a close analogue of this compound, which was found to cause 100% inhibition of etiolated wheat coleoptile growth at a concentration of 10⁻³ M. tandfonline.com This potent phytotoxicity highlights the role of koninginins as allelochemicals in soil ecosystems and underscores their potential as templates for developing new, environmentally compatible agrochemicals. tandfonline.comcabidigitallibrary.org

Modulation of Plant Growth Responses (e.g., Etiolated Wheat Coleoptile Bioassay)

This compound has been identified as a modulator of plant growth, with its effects being characterized primarily through the etiolated wheat coleoptile bioassay. tandfonline.comtandfonline.com This bioassay is a standard method for evaluating substances that influence plant cell elongation. Initial studies revealed that this compound exhibits inhibitory activity on the growth of etiolated wheat coleoptiles. tandfonline.comtandfonline.comoup.com Specifically, at a concentration of 10⁻³ M, this compound was found to weakly, yet significantly, inhibit the extension of these coleoptiles. tandfonline.comoup.com Further investigations into related koninginins, such as Koninginin C and Koninginin E, also demonstrated significant growth inhibition in the same bioassay at a concentration of 10⁻³ M. nih.govtandfonline.com Koninginin C, for instance, caused a 100% inhibition, while Koninginin E resulted in a 60-65% reduction in growth. nih.govtandfonline.com

Evaluation of Auxin-like Effects and Growth Inhibition at Varying Concentrations

The influence of this compound and other metabolites from Trichoderma species on plant growth extends to auxin-like effects and concentration-dependent growth inhibition. While some fungal metabolites can promote plant growth, higher concentrations often lead to inhibitory effects. scielo.br This dual activity is a known characteristic of auxin and auxin-like compounds, where optimal concentrations stimulate growth, but supraoptimal levels become inhibitory. scielo.brmdpi.com Studies on Trichoderma isolates have shown they can produce substances that induce auxin-like responses. scielo.br However, at high concentrations, these same compounds can inhibit seed germination and seedling development. scielo.br This suggests that the growth-inhibiting properties of this compound observed in the etiolated wheat coleoptile bioassay might be a result of its action at a concentration that is above the optimal level for promoting growth, thus exhibiting an inhibitory, rather than a stimulatory, effect. tandfonline.comscielo.br

Allelopathic Interactions in Agroecosystems

Allelopathy, the chemical interaction between plants and microorganisms, plays a crucial role in agroecosystems. researchgate.netresearchgate.nettaylorfrancis.com Allelochemicals, which are secondary metabolites released by an organism, can influence the growth and development of neighboring organisms. nih.gov These interactions can be either beneficial or detrimental. researchgate.netresearchgate.net The production of phytotoxic compounds by soil microbes is a key aspect of these interactions. researchgate.net The inhibitory effects of this compound on plant growth suggest its potential role as an allelochemical. tandfonline.com In an agricultural context, such compounds can contribute to "soil sickness," where the accumulation of phytotoxins from plant residues or microbial activity leads to reduced crop growth and yield. researchgate.nettaylorfrancis.com The ability of Trichoderma species to produce a range of secondary metabolites, including this compound, positions them as significant players in the complex web of allelopathic interactions within the soil environment. wikipedia.orgresearchgate.net

Enzyme Inhibition Studies

Phospholipase A2 (PLA2) Inhibition Investigations

Phospholipase A2 (PLA2) enzymes are critical in initiating the inflammatory cascade by catalyzing the hydrolysis of phospholipids (B1166683) to release arachidonic acid, a precursor for eicosanoids like prostaglandins (B1171923) and leukotrienes. researchgate.netpatsnap.com Consequently, PLA2 inhibitors are of significant interest as potential anti-inflammatory agents. researchgate.netpatsnap.com Koninginins, due to their structural similarities to known PLA2 inhibitors like flavonoids and vitamin E, have been investigated for their ability to inhibit this enzyme. nih.govresearchgate.net However, studies on this compound have shown that it is not an effective inhibitor of PLA2. nih.govresearchgate.net In a study analyzing the inhibitory capabilities of Koninginins A, E, and F against the venom of Bothrops jararacussu and both human and snake-derived PLA2 enzymes, this compound failed to show significant inhibition in any of the tested activities. nih.gov In contrast, Koninginins E and F demonstrated considerable inhibitory potential against both the crude venom and the isolated PLA2 enzymes. nih.gov

In Vitro Cytotoxic Activity Investigations

Cellular Models for Cytotoxic Activity (e.g., Gastric Cancer Cell Lines AGP01, ACP02)

Recent research has explored the cytotoxic potential of this compound against various cancer cell lines, with a particular focus on gastric cancer. mdpi.comscribd.comresearchgate.net In vitro studies have demonstrated that this compound exhibits notable cytotoxic activity against human gastric adenocarcinoma cell lines. mdpi.comscribd.com Specifically, its effects have been evaluated on the intestinal-type gastric adenocarcinoma cell line (AGP01) and the diffuse-type gastric adenocarcinoma cell line (ACP02). mdpi.comresearchgate.net

This compound displayed a concentration-dependent inhibitory effect on the viability of these cancer cells. mdpi.com The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined after 72 hours of exposure. For the AGP01 cell line, the IC₅₀ value for this compound was 36.43 µg/mL. mdpi.comscribd.com For the ACP02 cell line, the IC₅₀ value was found to be 40.19 µg/mL. mdpi.comscribd.com These findings underscore the potential of this compound as a cytotoxic agent against gastric cancer cells. mdpi.comresearchgate.net

Data Tables

Table 1: Cytotoxic Activity of this compound on Gastric Cancer Cell Lines

| Cell Line | Type | IC₅₀ (µg/mL) after 72h |

| AGP01 | Intestinal-type gastric adenocarcinoma | 36.43 mdpi.comscribd.com |

| ACP02 | Diffuse-type gastric adenocarcinoma | 40.19 mdpi.comscribd.com |

Mechanistic Insights into Cellular Inhibition Pathways

This compound, a polyketide produced by fungi of the genus Trichoderma, demonstrates a range of biological activities stemming from its interaction with cellular pathways. oup.comrhhz.netresearchgate.net Its primary reported activities include phytotoxicity and cytotoxicity against various cancer cell lines. researchgate.netuni-duesseldorf.de Early studies identified this compound as a plant growth regulator, noting its ability to inhibit the growth of etiolated wheat coleoptiles. uni-duesseldorf.de

More recent research has focused on its cytotoxic potential. researchgate.netnih.gov this compound has been shown to induce dose-dependent cell death in cancer cells. researchgate.net Specifically, it exhibits notable inhibitory effects against gastric cancer cell lines, including both intestinal-type (AGP-01) and diffuse-type (ACP02) gastric adenocarcinoma. nih.govmdpi.com Studies have demonstrated that as the concentration of this compound increases, the viability of these cancer cells decreases. mdpi.com The cytotoxic activity appears to be selective for eukaryotic cells, as koninginins generally show minimal antimicrobial activity against bacteria. mdpi.com This selectivity has led to the suggestion that natural products like koninginins may target fundamental eukaryotic processes, with one hypothesis pointing towards the inhibition of the elongation phase of eukaryotic protein biosynthesis. mdpi.com While the precise molecular targets remain under investigation, the consistent cytotoxic effects highlight its potential as a lead compound in anticancer research. researchgate.netresearchgate.netmdpi.com

Structure-Activity Relationship (SAR) Studies and Computational Approaches

The biological activity of koninginins is intrinsically linked to their unique chemical structures. rhhz.net Koninginins are polyketides that typically feature an intriguing bicyclic pyran skeleton characterized by a hemiketal or ketal moiety. researchgate.netnih.gov this compound itself possesses a more complex tricyclic pyran-ketal bridge skeleton. rhhz.net A key structural feature of all koninginins isolated in one study is the presence of oxidation at the C-10 position in the seven-carbon side chain. nih.govmdpi.com

Structure-activity relationship (SAR) studies, which compare the bioactivity of structurally similar compounds, have provided crucial insights into the functional importance of specific molecular features. A comparison between this compound and its analogs, Koninginin B and Koninginin E, revealed significant differences in cytotoxic activity. mdpi.com this compound demonstrated markedly higher cytotoxicity against gastric cancer cells than the other two compounds. mdpi.com This difference is attributed to a key structural variation: this compound possesses a C-O-C ether bridge that forms an additional five-membered acetal (B89532) ring, a feature that is absent in Koninginin B and Koninginin E. nih.govmdpi.com This suggests that the acetal ring is a critical pharmacophore for the enhanced cytotoxic potential of this compound. mdpi.com The discovery of over 50 koninginin derivatives provides a rich library for further SAR investigations to refine the understanding of how specific structural modifications impact biological function. rhhz.netresearchgate.net

Table 1: Comparison of Cytotoxicity of Koninginin Analogs Against Gastric Cancer Cell Lines This interactive table summarizes the cytotoxic activity of this compound, B, and E, highlighting the structure-activity relationship.

| Compound | Key Structural Feature | Cytotoxicity (Inhibition %) on AGP-01 Cell Line at 40 µg/mL | Reference |

|---|---|---|---|

| This compound | Contains acetal ring | 69.19% | mdpi.com |

| Koninginin B | Lacks acetal ring | 12.01% | mdpi.com |

| Koninginin E | Lacks acetal ring | 13.78% | mdpi.com |

| 5-Fluorouracil (Control) | N/A | 89.26% | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to build predictive models that correlate the structural or molecular properties of compounds with their biological activities. excli.descirp.org The fundamental concept is that the biological activity of a chemical is a function of its molecular structure and physicochemical properties. excli.demdpi.com The QSAR process involves calculating molecular descriptors that quantify various aspects of a molecule's topology, electronic properties, and hydrophobicity, and then using statistical or machine learning methods to create a mathematical model. excli.demdpi.com

A robust QSAR model, once validated, can be used to predict the activity of novel, untested compounds in silico. mdpi.comnih.gov This predictive capability is highly valuable in drug discovery for screening large chemical libraries to identify promising candidates prior to expensive and time-consuming synthesis and testing. excli.deresearchgate.net Although specific QSAR studies focused exclusively on this compound and its derivatives are not widely reported in the surveyed literature, the methodology represents a powerful and relevant approach for this class of compounds. mdpi.comnih.gov Given the large number of known koninginin analogs, a QSAR modeling workflow could be developed to identify key molecular descriptors responsible for cytotoxicity and predict the activity of new, rationally designed derivatives. rhhz.netresearchgate.netresearchgate.net

Understanding the interaction between a bioactive compound (ligand) and its molecular target, typically a protein, is crucial for elucidating its mechanism of action. davidpublisher.com Molecular docking and pharmacophore generation are computational tools used for this purpose. researchgate.netresearchgate.net Molecular docking simulates the binding of a ligand into the active site of a target protein, predicting the preferred binding orientation and affinity. davidpublisher.com The resulting scores help rank potential ligands, with lower energy scores generally indicating more favorable binding. davidpublisher.com

Pharmacophore modeling identifies the three-dimensional arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) that a molecule must possess to bind to a specific target and elicit a biological response. davidpublisher.comresearchgate.net This model can then be used to screen databases for other molecules that fit the required spatial and chemical criteria. researchgate.net

While the specific protein targets of this compound are still being fully elucidated, these computational techniques have been applied to the broader family of koninginins. researchgate.net For instance, molecular docking was used to investigate the mechanism of action for related compounds, suggesting that they may inhibit proteins in the Janus kinase (JAK) family. researchgate.net For this compound, these in silico methods could be employed to screen potential protein targets and generate hypotheses about its binding mode, guiding further experimental validation and the rational design of new, more potent analogs. researchgate.net

Metabolic Engineering and Synthetic Biology Approaches for Koninginin a Production

Bioprospecting and Advanced Genome Mining for New Koninginin Variants with Improved Bioactivities

The known diversity of koninginins suggests that nature holds many more variants yet to be discovered. frontiersin.orgmdpi.com Bioprospecting and genome mining are the primary strategies for uncovering this hidden chemical diversity. rsc.orgresearchgate.net

Bioprospecting involves systematically screening diverse Trichoderma strains isolated from various ecological niches (e.g., soil, marine environments, endophytic relationships) for the production of novel metabolites. researchgate.net Different growth conditions can be used to induce the expression of otherwise silent gene clusters. frontiersin.org

Advanced Genome Mining is an in silico approach that has become indispensable for natural product discovery. frontiersin.orgrevista-agroproductividad.org It involves using bioinformatics tools like antiSMASH and BAGEL to scan the rapidly growing databases of microbial genome sequences. mdpi.com These tools can identify putative BGCs based on the presence of signature genes, such as those encoding PKSs or non-ribosomal peptide synthetases (NRPSs). mdpi.comnih.gov

This approach has revealed that the biosynthetic potential of microbes is vastly underestimated, with most genomes containing numerous "cryptic" or "orphan" BGCs whose products are unknown. nih.gov By mining the genomes of diverse Trichoderma species, researchers can identify novel PKS gene clusters that are homologous to the known Koninginin A cluster. rsc.orgresearchgate.net These candidate clusters can then be prioritized for heterologous expression or targeted activation in the native strain to isolate and characterize new koninginin variants. This genomics-driven approach accelerates the discovery of new natural products that may possess enhanced or entirely new bioactivities. revista-agroproductividad.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Koninginin B |

| Koninginin D |

| 7-O-methylkoninginin D |

| Virensol C |

| Acetyl-CoA |

Q & A

Q. What are the established protocols for synthesizing Koninginin A in laboratory settings?

To synthesize this compound, follow validated protocols for fungal secondary metabolite extraction, including fermentation optimization (e.g., pH, temperature, nutrient media) and purification via chromatographic techniques (HPLC, TLC). Ensure reproducibility by documenting batch-specific variables such as fungal strain origin (e.g., Trichoderma spp.) and solvent gradients . For novel strains, confirm compound identity using NMR and mass spectrometry, comparing spectral data to established databases .

Q. How do researchers characterize the structural stability of this compound under varying physicochemical conditions?

Characterization involves:

-

Thermal stability assays : Expose this compound to controlled temperature gradients (e.g., 25°C–100°C) and monitor degradation via UV-Vis spectroscopy.

-

pH sensitivity tests : Use buffer solutions (pH 3–10) to assess structural integrity through NMR peak shifts .

-

Table : Common Analytical Techniques for Stability Testing

Technique Application Reference NMR Structural confirmation HPLC-MS Degradation profiling

Intermediate Research Questions

Q. What statistical methods are recommended to resolve contradictions in this compound’s bioactivity data across studies?

Address discrepancies using:

- Meta-analysis : Aggregate data from peer-reviewed studies (e.g., antifungal IC₅₀ values) and apply heterogeneity tests (Cochran’s Q).

- Sensitivity analysis : Identify outliers by comparing experimental variables (e.g., assay type: broth microdilution vs. agar diffusion) .

- Triangulation : Cross-validate results with orthogonal methods (e.g., in vitro cytotoxicity vs. genomic profiling) .

Q. How can researchers design experiments to validate this compound’s mechanism of action in fungal inhibition?

Adopt a multi-step framework :

Hypothesis formulation : Use PICO (Population: Candida albicans; Intervention: this compound; Comparison: Fluconazole; Outcome: Growth inhibition).

Experimental controls : Include positive/negative controls and blinded sample analysis .

Pathway analysis : Employ transcriptomics (RNA-seq) to identify gene expression changes post-treatment .

Advanced Research Questions

Q. What methodologies optimize this compound’s yield in scalable bioreactors without compromising bioactivity?

Optimize via:

- Design of Experiments (DoE) : Use response surface methodology (RSM) to model interactions between variables (agitation rate, aeration, inoculum size).

- Scale-down models : Validate lab-scale parameters (e.g., 2L bioreactor) before transitioning to pilot-scale (100L) .

- Bioactivity retention : Monitor antifungal efficacy at each scale using standardized MIC assays .

Q. How should researchers address ethical and reproducibility challenges in publishing this compound data?

Q. What interdisciplinary approaches resolve conflicting data on this compound’s ecological roles in fungal communities?

Integrate:

- Metabolomics : Profile this compound’s secretion patterns in co-cultures (e.g., Trichoderma vs. Fusarium).

- Ecological modeling : Simulate competitive interactions using Lotka-Volterra equations .

- Field studies : Correlate lab findings with soil microbiome data (16S/ITS sequencing) .

Methodological Frameworks

How to formulate a FINER-compliant research question on this compound’s therapeutic potential?

Apply FINER criteria:

Q. What systematic review strategies identify gaps in this compound’s pharmacological applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.